molecular formula C20H21NO3 B4902525 5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one

5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B4902525
M. Wt: 323.4 g/mol
InChI Key: VCBWAEDCPOKRHO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by the presence of methoxyphenyl groups attached to a cyclohexenone ring

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation and cyclization to form the desired product. Industrial production methods may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, amines, and substituted derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, influencing processes such as enzyme activity and signal transduction. The compound’s methoxyphenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one: Shares methoxyphenyl groups but differs in the core structure.

    Bis(4-methoxyphenyl)-oxoammonium perchlorate: Contains methoxyphenyl groups but has different functional groups and reactivity.

The uniqueness of 5-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one lies in its specific combination of functional groups and the cyclohexenone ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-19-7-3-14(4-8-19)15-11-17(13-18(22)12-15)21-16-5-9-20(24-2)10-6-16/h3-10,13,15,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBWAEDCPOKRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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